Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate
Description
Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate (CAS 826990-67-4) is a substituted acrylate ester with the molecular formula C₁₂H₁₀ClFO₃. Structurally, it features a 2-chloro-4-fluorophenyl group attached to the acrylate backbone and an acetyl substituent at the C-2 position (Figure 1). This compound is synthesized via condensation reactions involving substituted benzaldehydes and β-keto esters, as exemplified in methodologies for analogous acrylate derivatives . Its applications span medicinal chemistry and materials science, particularly as a precursor in synthesizing heterocyclic compounds or bioactive molecules. Parchem Chemicals lists this compound under specifications highlighting its purity (>95%) and stability under standard storage conditions .
Properties
IUPAC Name |
methyl 2-[(2-chloro-4-fluorophenyl)methylidene]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFO3/c1-7(15)10(12(16)17-2)5-8-3-4-9(14)6-11(8)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGUCWFOKBJAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=C(C=C(C=C1)F)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186183 | |
| Record name | Methyl 2-[(2-chloro-4-fluorophenyl)methylene]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298709-35-0 | |
| Record name | Methyl 2-[(2-chloro-4-fluorophenyl)methylene]-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298709-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-chloro-4-fluorophenyl)methylene]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure adapted from biphenyl acetic acid synthesis, methyl acetoacetate (1.0 eq) reacts with 2-chloro-4-fluorobenzaldehyde (1.2 eq) in dimethylformamide (DMF) under nitrogen. Potassium carbonate (1.5 eq) acts as the base, facilitating enolate formation at 0°C. Subsequent heating to 75°C for 3–6 hours drives dehydration, forming the conjugated acrylate system. The reaction is quenched with saturated ammonium chloride, and the product is isolated via ethyl acetate extraction and silica chromatography.
Key Data:
Substituent Effects on Reactivity
Electron-withdrawing groups (e.g., Cl, F) on the benzaldehyde enhance electrophilicity, accelerating imine formation. Steric hindrance at the ortho position (2-chloro) moderately slows the reaction but improves regioselectivity.
Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction offers superior stereocontrol for α,β-unsaturated ester synthesis. This method utilizes a phosphonate ester and carbonyl component to form the acrylate backbone.
Phosphonate Reagent Synthesis
A diethyl (2-acetyl-1-phosphono)acetate precursor is prepared via Arbuzov reaction, where triethyl phosphite reacts with methyl 2-bromoacetoacetate. The resulting phosphonate (1.1 eq) is coupled with 2-chloro-4-fluorobenzaldehyde (1.0 eq) in tetrahydrofuran (THF) using lithium hexamethyldisilazide (LHMDS) as the base.
Optimized Conditions:
Stereochemical Outcomes
The HWE reaction predominantly yields the (E)-isomer due to steric repulsion during the transition state. Nuclear Overhauser effect (NOE) spectroscopy confirms trans configuration at the double bond.
While less direct, Suzuki coupling enables modular introduction of the 2-chloro-4-fluorophenyl group post-acrylate formation.
Boronic Acid Preparation
2-Chloro-4-fluorophenylboronic acid is synthesized via Miyaura borylation of 1-bromo-2-chloro-4-fluorobenzene with bis(pinacolato)diboron and Pd(dppf)Cl₂.
Coupling with Acrylate Intermediates
Methyl 2-acetyl-3-bromoacrylate (1.0 eq) reacts with the boronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and aqueous K₃PO₄ (2.0 eq). Pd(PPh₃)₄ (5 mol%) catalyzes the coupling at 90°C for 12 hours.
Performance Metrics:
-
Yield: 60–70%
-
Purification: Silica chromatography (hexane/EtOAc gradient)
Esterification of Preformed Acrylic Acids
Alternative routes involve synthesizing 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylic acid followed by esterification.
Acid Synthesis via Hydrolysis
Ethyl acrylate precursors (e.g., ethyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate) undergo base-mediated hydrolysis. In a procedure modified from tetrazole acrylate hydrolysis, KOH (3.0 eq) in tert-butanol at 25°C cleaves the ester over 24 hours, yielding the carboxylic acid (89–93% yield).
Methyl Ester Formation
The acrylic acid (1.0 eq) is refluxed with methanol (10 eq) and concentrated H₂SO₄ (0.1 eq) for 6 hours. Excess methanol is removed under reduced pressure, and the product is extracted into dichloromethane.
Yield: 90–95%
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Stereoselectivity | Scalability | Key Limitations |
|---|---|---|---|---|
| Knoevenagel Condensation | 55–68% | Moderate (E/Z mix) | High | Requires acidic α-H in carbonyl |
| HWE Olefination | 72–85% | High (E > 95%) | Moderate | Phosphonate synthesis complexity |
| Suzuki Coupling | 60–70% | N/A | Low | Requires halide precursor |
| Esterification | 90–95% | N/A | High | Dependent on acid availability |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens (chlorine and fluorine), the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized or reduced under appropriate conditions.
Addition Reactions: The acrylate moiety can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the acetyl group.
Scientific Research Applications
Chemical Properties and Reactions
Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate has the molecular formula C12H10ClFO3 and features a chloro and fluoro substituted phenyl ring. The compound is characterized by its ability to undergo various chemical reactions:
- Substitution Reactions : The presence of chlorine and fluorine allows for nucleophilic substitution, making it versatile in synthetic chemistry.
- Oxidation and Reduction : The acetyl group can be modified, influencing the compound's reactivity.
- Addition Reactions : The acrylate moiety can participate in Michael addition reactions, essential for biological processes.
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to explore new pathways for creating derivatives with enhanced properties.
Pharmaceutical Development
The compound is crucial in developing targeted therapies due to its ability to interact with specific biological targets. Research indicates that derivatives of this compound can enhance the efficacy of anticancer drugs by improving selectivity towards cancer cells while minimizing effects on healthy tissues .
Material Science
In material science, this compound is explored for developing advanced materials such as polymers and coatings. Its chemical properties enable the creation of materials with enhanced durability and specific functionalities tailored for various applications .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Facilitates new synthetic pathways |
| Pharmaceutical | Development of targeted therapies | Improved selectivity and reduced side effects |
| Material Science | Creation of advanced polymers and coatings | Enhanced durability and specific functionalities |
Case Study 1: Targeted Drug Delivery
A study demonstrated that derivatives of this compound could be used to create conjugates that release cytotoxic agents selectively in tumor environments. This approach significantly improved the therapeutic index compared to standard chemotherapy .
Case Study 2: Polymer Development
Research involving the polymerization of this compound has led to the development of novel materials with applications in coatings that require resistance to environmental degradation. These materials exhibited superior performance compared to traditional polymers .
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate involves its interaction with various molecular targets. The presence of the chloro and fluoro substituents can influence its reactivity and binding affinity to specific enzymes or receptors. The acrylate moiety can participate in Michael addition reactions, which are crucial in many biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Acrylates
Ethyl 2-(4-chlorophenyl)-3-(2,4-difluoro-phenoxy)acrylate
This compound (Figure 2) shares the acrylate ester core but differs in substituents: a 4-chlorophenyl group at C-2 and a 2,4-difluoro-phenoxy group at C-3. The molecular formula is C₁₇H₁₂ClF₂O₃, with a higher molecular weight (346.73 g/mol) compared to Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate (256.66 g/mol) . Crystallographic data from Acta Crystallographica confirm a planar acrylate backbone and dihedral angles influenced by fluorine substituents, suggesting distinct packing efficiencies compared to the chloro-fluorophenyl derivative .
Methyl/ethyl acrylate derivatives in Heck-coupling reactions
For instance, methyl acrylate participates in C-2 alkenylation of quinolines under palladium catalysis, yielding functionalized heterocycles . The chloro-fluorophenyl derivative’s acetyl group may hinder analogous coupling reactivity due to steric and electronic effects, limiting its utility in metal-catalyzed cross-couplings compared to unsubstituted acrylates .
Physicochemical and Reactivity Trends
- Lipophilicity: The 2-chloro-4-fluorophenyl group enhances lipophilicity (logP ~2.8 estimated) compared to non-halogenated acrylates, favoring membrane permeability in bioactive molecules .
- Electron-withdrawing effects : The acetyl and chloro-fluoro substituents increase electrophilicity at the α,β-unsaturated carbonyl, making the compound reactive toward nucleophiles like amines or thiols.
- Thermal stability : Fluorine substituents improve thermal stability, with decomposition temperatures exceeding 200°C, as observed in related fluorinated acrylates .
Biological Activity
Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate (MCA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its efficacy.
MCA has the molecular formula and features a unique structure that includes both chloro and fluoro substituents on the phenyl ring. These substitutions significantly influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClF O₃ |
| Molecular Weight | 256.66 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
MCA's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions and Michael addition reactions, which are crucial in many biological processes.
- Enzyme Inhibition : MCA may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : The structural characteristics of MCA allow it to bind selectively to certain receptors, potentially modulating their activity.
Cytotoxicity Studies
Recent studies have demonstrated that MCA exhibits cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the compound's effect on human breast cancer cells (MCF-7), MCA showed significant inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity.
Table 2: Cytotoxicity Data of MCA
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.0 | Disruption of mitochondrial function |
Case Studies
- Study on Antitumor Activity : A recent publication explored the antitumor properties of MCA in vivo using xenograft models. The results indicated that treatment with MCA led to a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent against specific cancers .
- Mechanistic Insights : Another investigation focused on the mechanism by which MCA induces apoptosis in cancer cells. The study found that MCA activates caspase pathways, leading to programmed cell death, which is crucial for developing targeted cancer therapies .
- Synergistic Effects : Research has also examined the synergistic effects of combining MCA with other chemotherapeutic agents. The combination therapy demonstrated enhanced cytotoxicity compared to single-agent treatments, highlighting the potential for MCA in combination regimens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via modified Claisen-Schmidt condensation or aldol addition. For example, analogous acrylates were prepared by reacting substituted phenyl ketones with methyl acrylate derivatives under basic conditions (e.g., KOH/EtOH) at controlled temperatures (50–70°C) to minimize side reactions . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., piperidine for enolate formation). Monitoring via TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR : Use and NMR in CDCl to identify acrylate protons (δ 5.8–7.2 ppm for vinyl protons) and substituent effects (e.g., fluorine-induced deshielding) .
- FTIR : Confirm ester carbonyl (C=O) at ~1720 cm and acetyl group (C=O) at ~1680 cm .
- X-ray crystallography : Employ SHELX programs for structure refinement. Key metrics include bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm stereochemistry .
Q. How does the presence of chloro and fluoro substituents influence the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation thresholds. Fluorine’s electron-withdrawing effect enhances hydrolytic stability, while the chloro group may increase susceptibility to photodegradation. Store in amber vials at –20°C under inert gas (N) to prevent moisture absorption and radical-mediated decomposition .
Advanced Research Questions
Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic or electrophilic reactions, particularly at the α,β-unsaturated ester moiety?
- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and identify reactive sites. Experimental validation via Michael addition assays with thiols or amines can quantify electrophilicity. The electron-deficient acrylate group favors nucleophilic attack at the β-position, while steric hindrance from the 2-chloro-4-fluorophenyl group modulates regioselectivity .
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodology : Cross-validate using complementary techniques:
- Solid-state NMR to detect crystal packing effects not captured in solution NMR .
- Time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental λ values .
- Single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or bond hybridization .
Q. What strategies mitigate byproduct formation during large-scale synthesis, and how are these byproducts characterized?
- Methodology :
- Process optimization : Use flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .
- Byproduct identification : Employ GC-MS or LC-HRMS to detect trace impurities. For example, aldol condensation byproducts may form due to excess base; quenching with acetic acid or silica gel filtration can suppress this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
